molecular formula C10H12FNO3S B14821261 N-(2-Cyclopropoxy-4-fluorophenyl)methanesulfonamide

N-(2-Cyclopropoxy-4-fluorophenyl)methanesulfonamide

Cat. No.: B14821261
M. Wt: 245.27 g/mol
InChI Key: NOCRHKAAXVHOMM-UHFFFAOYSA-N
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Description

N-(2-Cyclopropoxy-4-fluorophenyl)methanesulfonamide is a chemical compound with the molecular formula C10H12FNO3S and a molecular weight of 245.273 g/mol . This compound is characterized by the presence of a cyclopropoxy group, a fluorophenyl group, and a methanesulfonamide group, making it a unique and versatile molecule in various chemical and biological applications.

Properties

Molecular Formula

C10H12FNO3S

Molecular Weight

245.27 g/mol

IUPAC Name

N-(2-cyclopropyloxy-4-fluorophenyl)methanesulfonamide

InChI

InChI=1S/C10H12FNO3S/c1-16(13,14)12-9-5-2-7(11)6-10(9)15-8-3-4-8/h2,5-6,8,12H,3-4H2,1H3

InChI Key

NOCRHKAAXVHOMM-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NC1=C(C=C(C=C1)F)OC2CC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Cyclopropoxy-4-fluorophenyl)methanesulfonamide typically involves the reaction of 2-cyclopropoxy-4-fluoroaniline with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions and at low temperatures to prevent side reactions and ensure high yield .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure consistency and purity of the final product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings to optimize yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-(2-Cyclopropoxy-4-fluorophenyl)methanesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran.

    Substitution: Sodium methoxide; reactions are conducted in methanol or other polar solvents.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of methoxy-substituted derivatives.

Scientific Research Applications

N-(2-Cyclopropoxy-4-fluorophenyl)methanesulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-Cyclopropoxy-4-fluorophenyl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the target molecule, inhibiting its activity and leading to the desired biological effect. The pathways involved in its mechanism of action are still under investigation, but it is believed to modulate signaling pathways related to inflammation and cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-Cyclopropoxy-4-fluorophenyl)methanesulfonamide is unique due to the presence of the cyclopropoxy group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability and reactivity, making it a valuable molecule for various applications.

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